2-Chloro-5-isopropylthiazole
Overview
Description
2-Chloro-5-isopropylthiazole is a chemical compound with the molecular formula C7H8ClNO2S . It is also known by its IUPAC name 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid . It has an average mass of 205.662 Da and a monoisotopic mass of 204.996429 Da .
Synthesis Analysis
The synthesis of thiazole derivatives, including this compound, involves various methods such as intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations . Isothiazoles can also be synthesized by ring functionalization reactions, including nucleophilic substitution, cross-coupling, and side-chain functionalization .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound is a crystal or liquid that is white to pale yellow or colorless to pale yellow . It has a molecular weight of 168.04 and a boiling point of 108-110°C . It is insoluble in water but soluble in dichloromethane, chloroform, and carbon tetrachloride .Scientific Research Applications
Synthesis and Chemical Properties
- Alkyl-2-nitraminothiazoles, including compounds related to 2-Chloro-5-isopropylthiazole, have been synthesized and studied for their stability and crystalline nature (Kasman & Taurins, 1956).
- Research on the synthesis of novel 2-substituted-5-[isopropylthiazole] derivatives indicates their potential as antimicrobial and antitubercular agents, with some derivatives showing considerable potency (Kumar et al., 2010).
Applications in Agriculture and Environmental Sciences
- 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, related to this compound, exhibit significant herbicidal activities, offering a novel class of herbicides (Wang et al., 2004).
- Studies on fungicidal activity against rice sheath blight demonstrated that certain 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) show high effectiveness, suggesting potential agricultural applications (Chen, Li, & Han, 2000).
Pharmacological Research
- Research on 4-isopropylthiazole-2-carbohydrazide analogs and derived clubbed oxadiazole-thiazole and triazole-thiazole derivatives revealed promising antibacterial, antifungal, and antitubercular properties, highlighting the potential of isopropylthiazole derivatives in pharmacology (Mallikarjuna et al., 2009).
Biomedical Research
- Synthesis and evaluation of novel 4-isopropyl thiazole-based sulfonyl derivatives showed significant antimicrobial and antitubercular activities, reinforcing the potential medical applications of these compounds (Kumar, Prasad, & Chandrashekar, 2013).
Safety and Hazards
2-Chloro-5-isopropylthiazole can cause severe skin burns and eye damage, and it may cause respiratory irritation . In case of contact with eyes or skin, it is recommended to rinse immediately with plenty of water and seek medical attention . If inhaled or swallowed, immediate medical attention is required .
Future Directions
While specific future directions for 2-Chloro-5-isopropylthiazole are not available, thiazole derivatives, in general, have been the subject of intensive research due to their wide range of biological activities . Researchers are actively engaged in designing new biologically active thiazole derivatives . This suggests that there is potential for further exploration and development of this compound and related compounds in the future.
Properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLXVVIGZJMGGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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